molecular formula C15H18N2O2S B2498668 2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-55-9

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2498668
CAS RN: 927983-55-9
M. Wt: 290.38
InChI Key: IBIUMGADJAXNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound that is part of the ‘small’ chemical compounds category . It has a molecular formula of C16H22N2O5 .


Molecular Structure Analysis

The molecular structure of “2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Functionalized Oxazolidines

This compound can be used in the synthesis of functionalized oxazolidines . Oxazolidine ring is an important structural unit of many biologically active compounds and also serves as the key intermediates to produce many useful chemical compounds . Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .

Metal-Free Domino Annulation/Mannich Reactions

The compound has been used in metal-free domino annulation/Mannich reactions . This reaction involves the cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .

Domino Petasis Borono–Mannich Reaction

It has been used in a domino Petasis borono–Mannich reaction of 1,2-amino alcohols, formaldehyde, and organoboronic acids . This strategy provides a convenient route to N-substituted oxazolidines .

Synthesis of Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives

The compound has been used in the synthesis of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives . These derivatives have shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Inhibition of VEGFR2

One of the synthesized derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, has shown inhibition on VEGFR2 . This derivative was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

Commercial Availability

The compound “2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid” is commercially available. This means it can be readily obtained for use in various scientific research applications.

properties

IUPAC Name

2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-10-6-5-7-11(4-2)14(10)17-15-16-12(9-20-15)8-13(18)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIUMGADJAXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.